2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide
Overview
Description
2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide is a chemical compound with the molecular formula C11H15N3O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which can be obtained through the hydrogenation of isoquinoline.
Amination: The tetrahydroisoquinoline is then subjected to amination to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The amino and acetamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Nitrones, oxidized isoquinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor in the synthesis of 2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide.
7-Amino-1,2,3,4-tetrahydroisoquinoline: An intermediate in the synthesis process.
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)acetamide: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its potential therapeutic applications and diverse chemical reactions make it a valuable compound in medicinal chemistry and related fields.
Properties
IUPAC Name |
2-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-2-1-8-3-4-14(7-11(13)15)6-9(8)5-10/h1-2,5H,3-4,6-7,12H2,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEZOLJTRPCRSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)N)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725745 | |
Record name | 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232787-18-6 | |
Record name | 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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